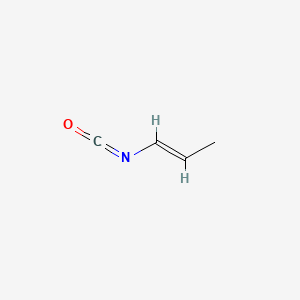
LPK-26 hydrochloride
Overview
Description
LPK-26 hydrochloride, also known as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride, is a synthetic compound with a molecular weight of 391.76 g/mol. It is known for its high affinity for kappa opioid receptors, making it a valuable tool in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
LPK-26 hydrochloride primarily targets the kappa-opioid receptor (KOR) . KORs are a type of opioid receptor that are involved in various physiological processes, including pain regulation, stress response, and mood control .
Mode of Action
This compound acts as a KOR agonist , meaning it binds to KORs and activates them . This activation stimulates the binding of GTP gamma S to G-proteins, a key step in the signal transduction pathway .
Biochemical Pathways
Upon activation of the KOR by LPK-26, a series of biochemical reactions occur. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels . These changes lead to hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body
Result of Action
The activation of KORs by LPK-26 leads to potent antinociceptive effects , meaning it can reduce sensitivity to painful stimuli . In vivo, LPK-26 has been shown to be more potent than morphine in analgesia .
Biochemical Analysis
Biochemical Properties
LPK-26 hydrochloride interacts with the κ-opioid receptor, a member of the superfamily of metabotropic G-protein-coupled receptors . It has extremely high kappa affinity (0.64 nM) and low mu and delta receptor affinities (1170 and 10,000nM) . This interaction leads to its antinociceptive effect, which is the process of blocking the detection of a painful or injurious stimulus by sensory neurons .
Cellular Effects
In terms of cellular effects, this compound influences cell function by interacting with the κ-opioid receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the κ-opioid receptor . This binding interaction leads to the activation or inhibition of enzymes, changes in gene expression, and other biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: LPK-26 hydrochloride can be synthesized through a multi-step organic synthesis process. The starting materials typically include 3,4-dichlorophenylacetic acid and various amines and alcohols. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: LPK-26 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
LPK-26 hydrochloride is extensively used in scientific research due to its high kappa opioid receptor affinity. It is employed in studies related to pain management, addiction, and neuropharmacology. Additionally, it serves as a chemical tool in molecular biology to investigate the role of kappa receptors in various physiological processes.
Comparison with Similar Compounds
ICI-199441
(-)U50,488H
U69,593
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14;/h4-7,10,13,17H,8-9,11-12H2,1-3H3;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOCHAFXTYNYQE-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492451-07-7 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-[(1S)-1-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-2-methylpropyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492451-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LPK-26 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0492451077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LPK-26 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LPK-26 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTE2K3D35Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[Amino(imino)methyl]sulfanyl}ethyl)(2,4-dichlorophenoxy)dioxo-lambda~6~-sulfane](/img/structure/B1655962.png)





![N-(Bicyclo[2.2.1]heptan-2-yl)-3-nitrobenzamide](/img/structure/B1655973.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-4-nitrobenzamide](/img/structure/B1655974.png)


![2,6-dichloro-N'-[2-(2,5-dimethoxy-4-nitrophenyl)sulfanylacetyl]benzohydrazide](/img/structure/B1655977.png)
![3-[[2-(2-Chlorophenyl)quinazolin-3-ium-4-yl]amino]phenol;chloride](/img/structure/B1655978.png)
![3-[(2,6-Dichlorobenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B1655980.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B1655982.png)
